N-[(2-methoxyphenyl)methyl]-2-[[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetamide
Description
N-[(2-methoxyphenyl)methyl]-2-[[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[311]heptanyl]amino]acetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group and a bicyclic heptanyl group
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-13-16-9-15(20(16,2)3)10-17(13)21-12-19(23)22-11-14-7-5-6-8-18(14)24-4/h5-8,13,15-17,21H,9-12H2,1-4H3,(H,22,23)/t13-,15+,16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUMAGFDZFOWCV-XLNGHYISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1NCC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1NCC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-methoxyphenyl)methyl]-2-[[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetamide involves several steps. The starting materials typically include 2-methoxyphenyl isocyanate and a bicyclic heptanyl amine derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group and other substituents can be replaced with different groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-2-[[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxyphenyl group and the bicyclic heptanyl group play crucial roles in its binding affinity and activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Similar compounds include other methoxyphenyl derivatives and bicyclic heptanyl compounds. What sets N-[(2-methoxyphenyl)methyl]-2-[[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetamide apart is its unique combination of these two groups, which imparts distinct chemical and biological properties. Similar compounds might include:
- 2-methoxyphenyl isocyanate
- Bicyclic heptanyl amine derivatives
This compound’s uniqueness lies in its specific structure, which offers a combination of stability and reactivity that is valuable in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
